N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide
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Description
N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide is a compound that appears to be structurally related to various amino acid derivatives and inhibitors. While the specific compound is not directly mentioned in the provided papers, the structure suggests it could be involved in biochemical processes similar to those described in the papers, such as inhibition of aminopeptidases or involvement in esterification reactions of amino acids .
Synthesis Analysis
The synthesis of related compounds involves the use of reagents under neutral conditions, as seen with the esterification of N-protected amino acids using 2-phenylisopropyl and t-butyl trichloroacetamidates . Additionally, the generation of N,N-diethyl-2-hydroxy-4-phenylbutanamide through a lithium-tellurium exchange reaction with 3-phenylpropanal indicates a method that could potentially be adapted for the synthesis of N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through methods such as X-ray crystallography. For example, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, was elucidated using this technique . This suggests that similar analytical methods could be employed to analyze the molecular structure of N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide.
Chemical Reactions Analysis
The chemical reactions involving similar compounds include esterification, metalation, and addition reactions. For instance, the esterification of N-protected amino acids and the reaction of N,N-diethylcarbamoyllithium with aldehydes to form various amides are relevant to understanding the chemical behavior of N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide are not directly reported, the properties of structurally related compounds can provide insights. For example, the melting point of the hydrobromide of a methyl ester derivative of an amino acid component of bestatin was reported, which could be indicative of the properties that N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide might exhibit . Additionally, the automated radiosynthesis of a matrix metalloproteinase inhibitor suggests advanced methods for handling and synthesizing related compounds .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-18(16-11-7-4-8-12-16)19(22)20-14-17(21)13-15-9-5-3-6-10-15/h3-12,17-18,21H,2,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXOGARJMWCZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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